1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine
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Overview
Description
1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a piperidinylsulfonylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution, where a halogenated methoxybenzene reacts with the piperazine ring.
Attachment of Piperidinylsulfonylpyridinyl Group: This step involves the sulfonylation of the piperidine ring followed by coupling with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Lacks the piperidinylsulfonylpyridinyl group, making it less complex.
4-(3-(Piperidin-1-ylsulfonyl)pyridin-2-yl)piperazine:
Uniqueness
1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic development.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-28-19-9-7-18(8-10-19)23-14-16-24(17-15-23)21-20(6-5-11-22-21)29(26,27)25-12-3-2-4-13-25/h5-11H,2-4,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASWQCGHFZKMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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